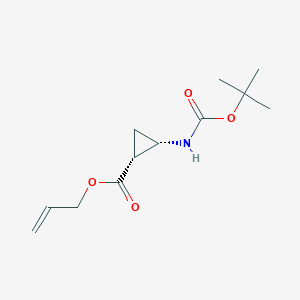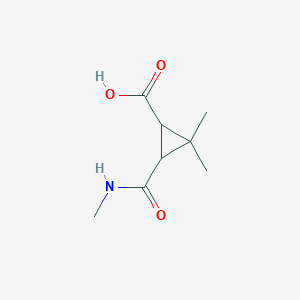
2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid, also known as DMCPA, is a cyclic carboxylic acid that has a variety of applications in organic and medicinal chemistry. It has been used as a starting material for the synthesis of other organic compounds and as a reagent in several biochemical and physiological processes. The aim of
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid has been used in a variety of scientific research applications, including the synthesis of other organic compounds, the study of enzyme-catalyzed reactions, and the study of biochemical and physiological processes. It has been used as a starting material for the synthesis of other organic compounds, such as 2,2-dimethyl-3-methylcyclopropanecarboxylic acid and 2,2-dimethyl-3-methylcyclopropanecarboxylic acid methyl ester. It has also been used to study enzyme-catalyzed reactions, such as the reaction of 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid with an enzyme-catalyzed cyclopropanation reaction. Additionally, it has been used to study the biochemical and physiological effects of 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid on cells and organisms.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid is not fully understood. However, it is believed that the cyclopropanecarboxylic acid group of 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid is able to form a complex with an enzyme, which then catalyzes the cyclopropanation reaction. This reaction results in the formation of a cyclopropane ring, which is then further modified by the enzyme. This modified cyclopropane ring is then able to interact with other molecules, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, resulting in the inhibition of lipid synthesis. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids, resulting in the inhibition of DNA and RNA synthesis. It has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins, resulting in the inhibition of protein synthesis. Additionally, 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, it can be used to study a variety of biochemical and physiological processes, such as enzyme-catalyzed reactions and the effects of 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid on cells and organisms. However, there are also some limitations. 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid is not water soluble, and it cannot be used in aqueous solutions. Additionally, it is not very soluble in organic solvents, and it can react with other compounds in the reaction mixture, resulting in the formation of unwanted by-products.
Direcciones Futuras
The potential future directions for the use of 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid in scientific research include the development of new synthetic methods for the synthesis of other organic compounds, the study of the effects of 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid on different types of cells and organisms, and the development of new drugs and therapies based on the biochemical and physiological effects of 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid. Additionally, 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid could be used as a starting material for the synthesis of other cyclic carboxylic acids, and it could be used in the development of new catalysts for the synthesis of organic compounds. Finally, 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid could be used in the development of new methods for the analysis of biochemical and physiological processes.
Métodos De Síntesis
2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid can be synthesized through the reaction of 2,2-dimethyl-3-hydroxycyclopropanecarboxylic acid and methyl isocyanate in the presence of a base. The reaction is carried out in a polar aprotic solvent such as dimethylformamide or acetonitrile. The base used is usually an alkali metal hydride, such as sodium hydride or potassium hydride. The reaction proceeds through an intramolecular attack of the alkali metal hydride on the carboxylic acid group, forming a cyclopropane ring. The resulting product is then treated with methyl isocyanate to form 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid.
Propiedades
IUPAC Name |
2,2-dimethyl-3-(methylcarbamoyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2)4(6(10)9-3)5(8)7(11)12/h4-5H,1-3H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUYBXQLHSDMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2922696.png)
![4-[bis(2-chloroethyl)sulfamoyl]benzoic Acid](/img/structure/B2922697.png)
![5H-Pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B2922698.png)
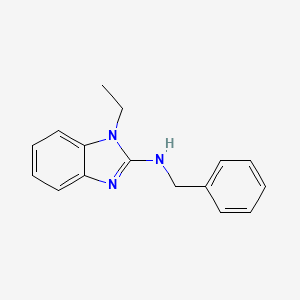
![2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2922700.png)

![8-cyclopentyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922702.png)
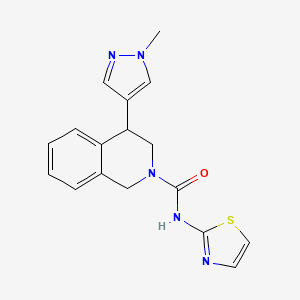
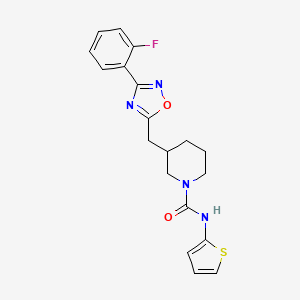

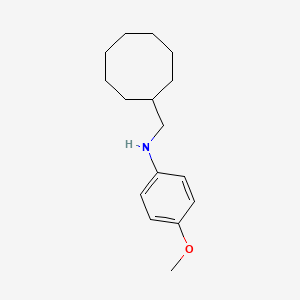
![N-(3-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2922713.png)

